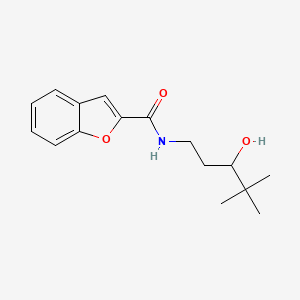

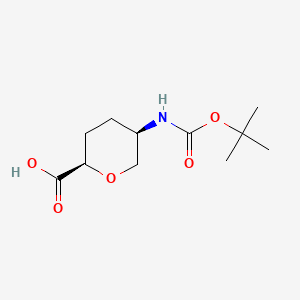

N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide”, is composed of fused benzene and furan rings . These compounds are essential for designing novel therapies with enhanced efficacy compared to conventional treatments .Chemical Reactions Analysis

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .科学的研究の応用

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant properties, which are crucial in the pharmaceutical industry for developing treatments that protect cells from oxidative stress. The compound could potentially be used to scavenge free radicals, thereby reducing oxidative damage in biological systems .

Anti-Tumor Activity

Some benzofuran compounds have demonstrated anti-tumor activities. The structure of “N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide” suggests it could be explored for its efficacy against various cancer cell lines. Research in this area could lead to the development of new anticancer drugs .

Antibacterial Applications

The antibacterial properties of benzofuran derivatives make them candidates for the development of new antibiotics. Given the rise of antibiotic-resistant bacteria, the compound’s potential applications in this field are particularly valuable .

Antiviral Uses

Benzofuran derivatives have shown promise in antiviral therapy. The compound could be investigated for its effectiveness against viruses, which is increasingly important in the context of global health challenges .

Drug Synthesis and Development

The compound’s unique structure makes it a valuable precursor in the synthesis of more complex drug molecules. Its role in drug development could span from initial research phases to the creation of commercially viable pharmaceuticals .

Material Science Applications

While not directly related to “N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide”, benzofuran derivatives are used in material science, particularly in the development of novel materials with specific properties such as conductivity or thermal resistance .

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide” and other benzofuran derivatives, as well as developing new synthesis methods for these compounds .

特性

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)14(18)8-9-17-15(19)13-10-11-6-4-5-7-12(11)20-13/h4-7,10,14,18H,8-9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKVQKARCKNSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC2=CC=CC=C2O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-4,4-dimethylpentyl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)

![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3007770.png)